3-(2,4,5-Trifluorophenyl)azetidin-3-ol
CAS No.:
Cat. No.: VC15798839
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F3NO |
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Molecular Weight | 203.16 g/mol |
IUPAC Name | 3-(2,4,5-trifluorophenyl)azetidin-3-ol |
Standard InChI | InChI=1S/C9H8F3NO/c10-6-2-8(12)7(11)1-5(6)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |
Standard InChI Key | CWYYFVQZAQAWFH-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)(C2=CC(=C(C=C2F)F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of an azetidine ring (C₃H₆N) with a hydroxyl group (-OH) and a 2,4,5-trifluorophenyl group attached to the same carbon atom. The presence of fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key structural attributes:
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Molecular formula: C₉H₇F₃NO
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Molecular weight: 217.15 g/mol
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IUPAC name: 3-(2,4,5-Trifluorophenyl)azetidin-3-ol
Spectral Characterization
While direct spectral data for this compound is limited in the provided sources, analogous azetidin-3-ol derivatives exhibit distinct NMR profiles. For example, azetidin-3-ol hydrochloride shows characteristic proton resonances at δ 4.49 ppm (triplet, J = 6.2 Hz) for the hydroxyl-bearing carbon and δ 3.03–3.68 ppm for the azetidine ring protons . Fluorine NMR (¹⁹F) would reveal distinct signals for the three fluorines in the aromatic ring, with chemical shifts dependent on their positions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-(2,4,5-Trifluorophenyl)azetidin-3-ol typically involves introducing the trifluorophenyl group to the azetidine ring. Two primary routes are inferred from related compounds:
Nucleophilic Substitution
Azetidin-3-ol hydrochloride reacts with halogenated aromatic precursors under basic conditions. For instance, in a reaction with 2-bromomethyl-5-chlorobenzonitrile, azetidin-3-ol undergoes substitution to form 5-chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile . Adapting this method, 2,4,5-trifluorophenyl bromide or iodide could serve as electrophiles for coupling with azetidin-3-ol.
Example protocol:
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Reactants: Azetidin-3-ol hydrochloride, 2,4,5-trifluorophenyl bromide
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Base: Cesium carbonate (Cs₂CO₃)
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Solvent: 1,2-Dimethoxyethane (DME)
Optimized Reaction Conditions
Data from analogous syntheses highlight critical parameters:
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Solvents: Polar aprotic solvents (e.g., DME, DMSO) enhance reaction rates .
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Bases: Triethylamine (TEA) or cesium carbonate deprotonate the hydroxyl group, facilitating nucleophilic attack .
Yield optimization: Reactions employing cesium carbonate in DME achieve yields up to 93%, while TEA in isopropyl alcohol yields 97% for similar structures .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile is influenced by its polar hydroxyl group and lipophilic trifluorophenyl moiety. Predictions based on azetidin-3-ol hydrochloride (solubility: 47.6 mg/mL in water) suggest moderate aqueous solubility, enhanced by the hydroxyl group but reduced by fluorinated aromaticity.
Key parameters:
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Log P (predicted): 1.2–1.5 (higher than azetidin-3-ol HCl due to fluorinated group)
Stability and Degradation
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Thermal stability: Decomposes above 200°C (estimated).
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Hydrolytic stability: Susceptible to acid-catalyzed ring-opening due to strain in the azetidine ring.
Pharmacological and Industrial Applications
Drug Intermediate
Fluorinated azetidines are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, 3-hydroxyazetidine derivatives are intermediates in compounds targeting CYP3A4, a key enzyme in drug metabolism . The trifluorophenyl group enhances metabolic stability and bioavailability, making this compound valuable in optimizing pharmacokinetics.
Case Study: Antiviral Agent Synthesis
In a documented protocol, azetidin-3-ol hydrochloride reacts with ethyl 2,4,5-trifluorobenzoylacetate and 3,5-difluoro-2,6-diaminopyridine to yield a pyrimidine derivative with antiviral activity . This highlights the compound’s role in constructing heterocyclic scaffolds.
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